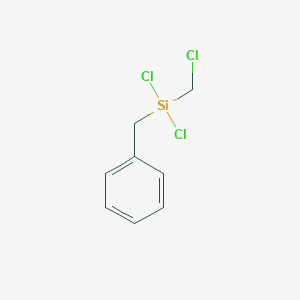
Benzyl(dichloro)(chloromethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(dichloro)(chloromethyl)silane is an organosilicon compound with the molecular formula C8H9Cl3Si It is characterized by the presence of a benzyl group attached to a silicon atom, which is further bonded to two chlorine atoms and one chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(dichloro)(chloromethyl)silane typically involves the reaction of benzyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Benzyl(dichloro)(chloromethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can lead to the formation of silane derivatives with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed: The major products formed from these reactions include various substituted silanes, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl(dichloro)(chloromethyl)silane finds applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl(dichloro)(chloromethyl)silane involves the interaction of its reactive sites with various molecular targets. The silicon atom, bonded to chlorine and chloromethyl groups, can undergo nucleophilic attack, leading to the formation of new bonds and the release of chloride ions. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Benzyl chloride: Similar in structure but lacks the silicon atom.
Chloromethylsilane: Contains a silicon atom bonded to a chloromethyl group but lacks the benzyl group.
Dichloromethylsilane: Contains a silicon atom bonded to two chlorine atoms and a methyl group.
Uniqueness: Benzyl(dichloro)(chloromethyl)silane is unique due to the combination of a benzyl group and a silicon atom bonded to both chlorine and chloromethyl groups. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90003-84-2 |
|---|---|
Molecular Formula |
C8H9Cl3Si |
Molecular Weight |
239.6 g/mol |
IUPAC Name |
benzyl-dichloro-(chloromethyl)silane |
InChI |
InChI=1S/C8H9Cl3Si/c9-7-12(10,11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
LILJMRIGVNZLNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](CCl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















